molecular formula C26H22ClNO4 B11580537 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide

2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide

Cat. No.: B11580537
M. Wt: 447.9 g/mol
InChI Key: BBCWGXYSXJZYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide is a complex organic compound with a unique structure that combines various functional groups, including a benzofuran ring, a chlorinated phenoxy group, and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, under acidic or basic conditions.

    Introduction of the Chlorinated Phenoxy Group: The chlorinated phenoxy group can be introduced through a nucleophilic substitution reaction using 4-chloro-3-methylphenol and an appropriate leaving group.

    Coupling with the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and a Lewis acid catalyst.

    Formation of the Propanamide Moiety: The final step involves the coupling of the intermediate with a suitable amine to form the propanamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.

    Inhibition of Specific Pathways: The compound may inhibit specific biochemical pathways, leading to changes in cellular processes.

    Induction of Apoptosis: In the case of anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide
  • 2-(4-chloro-2-methylphenoxy)-2’-(trifluoromethyl)acetanilide
  • 2-(2-chlorophenoxy)-3’-(trifluoromethyl)acetanilide

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H22ClNO4

Molecular Weight

447.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide

InChI

InChI=1S/C26H22ClNO4/c1-15-8-10-18(11-9-15)24(29)25-23(20-6-4-5-7-22(20)32-25)28-26(30)17(3)31-19-12-13-21(27)16(2)14-19/h4-14,17H,1-3H3,(H,28,30)

InChI Key

BBCWGXYSXJZYPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C)OC4=CC(=C(C=C4)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.